Copper;sulfurous acid
Description
Copper interacts with sulfurous acid (H₂SO₃) primarily in hydrometallurgical processes, where sulfurous acid acts as a lixiviant to selectively recover copper from complex matrices like smelter dusts. Sulfurous acid, a weak oxyacid, forms copper sulfite (CuSO₃) or related complexes under specific conditions. Its utility stems from its ability to leach copper efficiently while minimizing the co-dissolution of impurities such as bismuth (Bi) and arsenic (As). For instance, in electrostatic precipitator dust leaching, sulfurous acid achieves 70–80% copper recovery with <5% bismuth dissolution, demonstrating superior selectivity compared to other acids .
Properties
Molecular Formula |
CuH2O3S |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
copper;sulfurous acid |
InChI |
InChI=1S/Cu.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |
InChI Key |
ALTRMTOEIDWZHP-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) sulfate can be prepared by reacting copper oxide (CuO) with sulfuric acid (H₂SO₄). The reaction is typically carried out by adding copper oxide to dilute sulfuric acid and heating the mixture until the copper oxide dissolves completely. The resulting solution is then evaporated to obtain copper(II) sulfate crystals .
Another method involves the electrochemical process, where copper metal is dissolved in sulfuric acid using an electric current. This method is often used for industrial production of copper(II) sulfate .
Industrial Production Methods
In industrial settings, copper(II) sulfate is produced by the reaction of copper metal with hot, concentrated sulfuric acid. The reaction produces copper(II) sulfate, sulfur dioxide, and water. The reaction is as follows: [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{SO}_2 + 2\text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Copper(II) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) sulfate can participate in redox reactions where it acts as an oxidizing agent.
Substitution Reactions: It can react with other compounds to form different copper salts.
Common Reagents and Conditions
Oxidation: Copper(II) sulfate can be reduced to copper(I) sulfate using reducing agents like sulfur dioxide.
Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium sulfate.
Major Products
Copper(II) Hydroxide: Formed when copper(II) sulfate reacts with sodium hydroxide.
Copper(I) Sulfate: Formed through reduction reactions.
Scientific Research Applications
Copper(II) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples and as a fungicide in agriculture.
Medicine: Used in the treatment of copper deficiency and as an emetic in cases of poisoning.
Industry: Utilized in electroplating, as a mordant in dyeing, and in the production of other copper compounds
Mechanism of Action
Copper(II) sulfate exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Oxidative Stress: Copper ions can generate reactive oxygen species, leading to oxidative stress in cells.
Protein Binding: Copper ions can bind to proteins, altering their structure and function
Comparison with Similar Compounds
Comparison with Sulfuric Acid (H₂SO₄)
Sulfuric acid, a stronger and more stable acid, is widely used in copper extraction but lacks selectivity. Key differences include:
- Leaching Efficiency : Sulfuric acid recovers copper at comparable rates (~75%) but dissolves 25–30% arsenic and significant bismuth, complicating downstream purification .
- Selectivity : Sulfurous acid achieves a 15:1 Cu:Bi recovery ratio, whereas sulfuric acid shows negligible separation between Cu, Bi, and As .
- Chemical Stability : Sulfurous acid decomposes more readily than sulfuric acid, requiring controlled conditions to maintain efficacy .
Table 1: Leaching Performance of Sulfurous Acid vs. Sulfuric Acid
| Parameter | Sulfurous Acid | Sulfuric Acid |
|---|---|---|
| Cu Recovery (%) | 70–80 | 65–75 |
| Bi Recovery (%) | ≤4.65 | 20–30 |
| As Recovery (%) | 25–30 | 25–35 |
| Optimal Temperature (°C) | 50–70 | 70–90 |
| Selectivity (Cu:Bi) | 15:1 | 1:1 |
Comparison with Sodium Hydroxide (NaOH)
Sodium hydroxide, an alkaline lixiviant, operates under high pH conditions:
- Limitations : Requires additional steps to recover copper from alkaline solutions, increasing operational complexity.
Comparison with Water Leaching
Water leaching is environmentally benign but less efficient:
- Selectivity : Near-complete separation of Cu from Bi and As (recovery ratios >20:1) but impractical for industrial-scale recovery .
Chemical Properties and Stability
- Acid Strength : Sulfurous acid (pKa₁ = 1.8, pKa₂ = 7.2) is weaker than sulfuric acid (pKa₁ = -3, pKa₂ = 1.99), limiting its use to mild acidic conditions .
- Thermal Stability : Sulfurous acid decomposes to SO₂ and H₂O above 50°C, necessitating temperature control during leaching .
- Redox Behavior : Acts as a reducing agent, which prevents oxidation of copper to less soluble species (e.g., CuO) .
Challenges and Analytical Considerations
- Measurement Interference: Iodometric titration of sulfurous acid may overestimate concentration due to interference from phenols and other reducing agents .
- Arsenic Co-Dissolution : Increasing sulfurous acid concentration improves Cu recovery but also enhances arsenic leaching, requiring post-treatment steps .
Q & A
How can researchers safely handle reactions between copper and sulfurous acid in laboratory settings?
Answer:
- Storage Protocols : Store sulfurous acid under nitrogen in dry conditions to prevent decomposition and violent reactions with copper .
- Experimental Handling : Use inert reaction vessels (e.g., glass or stainless steel) and conduct reactions in fume hoods with PPE (gloves, goggles). Monitor humidity, as sulfurous acid decomposes in moist air, releasing SO₂ .
- Waste Management : Neutralize residual acid with bases (e.g., sodium carbonate) before disposal to avoid exothermic reactions with copper residues .
What are the optimal conditions for synthesizing copper sulfite from copper oxide and sulfurous acid?
Answer:
- Reactant Ratios : Use a 1:1 molar ratio of CuO to H₂SO₃. Excess sulfurous acid improves yield but requires pH control (pH 3–5) to avoid Cu(OH)₂ formation .
- Methodology :
- Add CuO incrementally to chilled H₂SO₃ to prevent overheating.
- Filter unreacted CuO and evaporate the solution at 60°C under reduced pressure to crystallize CuSO₃.
- Yield Optimization : Rinse filters thoroughly and dry crystals at 100°C in a vacuum desiccator. Typical yields range from 75–85% .
How does copper act as a catalyst in sulfurous acid decomposition or oxidation reactions?
Answer:
- Mechanistic Role : Cu²⁺ accelerates sulfite radical (SO₃⁻) formation via redox cycling. For example, in the oxidation of S(IV) to S(VI):
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (e.g., k ≈ 0.08 s⁻¹ at pH 2–3). Ionic strength (μ) and temperature significantly affect catalytic efficiency .
How can contradictions in reported stability data of copper-sulfurous acid complexes under varying humidity be resolved?
Answer:
- Controlled Humidity Experiments : Use gas-phase reactors with adjustable humidity (5–95% RH) and monitor H₂SO₃ stability via FTIR or mass spectrometry. TROPOS studies confirmed H₂SO₃ remains stable for 30 minutes at 50% RH, contrasting earlier claims of rapid decomposition .
- Data Reconciliation : Compare aqueous-phase (HSO₃⁻/SO₃²⁻ dominance) vs. gas-phase (H₂SO₃ detection) methodologies. Standardize reporting conditions (e.g., ionic strength, T) .
What spectroscopic techniques confirm the formation of copper-sulfurous acid complexes in solution?
Answer:
- Raman Spectroscopy : Peaks at 980 cm⁻¹ (S–O stretching) and 450 cm⁻¹ (Cu–O bonds) indicate Cu(SO₃) complexes .
- UV-Vis Spectroscopy : Monitor absorbance at 300–400 nm (ligand-to-metal charge transfer bands) .
- XANES/EXAFS : Resolve coordination geometry (e.g., octahedral vs. tetrahedral Cu²⁺ sites) .
How to design experiments to study the kinetics of copper-induced sulfite radical formation in sulfurous acid systems?
Answer:
- Stopped-Flow Techniques : Mix Cu²⁺ and HSO₃⁻ solutions rapidly (≤1 ms) and track SO₃⁻ via transient absorption at 600 nm .
- Variables to Control :
- pH (1.5–4.0) to modulate HSO₃⁻/SO₃²⁻ equilibrium.
- Ionic strength (μ = 0.1–1.0 M) using NaClO₄.
- Data Analysis : Fit kinetic traces to second-order rate laws (k = [Cu²⁺][HSO₃⁻]) .
What are common pitfalls in quantifying reaction yields between copper compounds and sulfurous acid?
Answer:
- Incomplete Reaction : Ensure excess H₂SO₃ (1.5x stoichiometric ratio) and reflux for 2–3 hours .
- Impurity Interference : Filter precipitates (e.g., Cu(OH)₂) before crystallization. Use ICP-MS to verify Cu²⁺ purity (>99%) .
- Evaporation Errors : Avoid overheating (>80°C), which decomposes CuSO₃ to CuO and SO₂ .
How does copper alloy composition influence corrosion resistance in sulfurous acid environments?
Answer:
- Alloy Selection : Brass (Cu-Zn) and bronze (Cu-Sn) show higher corrosion rates than pure copper due to galvanic effects. Monel (Cu-Ni) resists corrosion up to 0.1 M H₂SO₃ at 25°C .
- Testing Protocol :
- Immerse alloys in 0.05–0.5 M H₂SO₃ for 72 hours.
- Measure mass loss and surface pitting via SEM-EDS.
- Correlate results with Pourbaix diagrams to predict passivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
